molecular formula C39H48F6N8O5 B1193001 KGCHM07

KGCHM07

Cat. No.: B1193001
M. Wt: 822.8544
InChI Key: CMQPBJQRYACTFV-QAXCHELISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KGCHM07 is a novel potent peptide dual agonist of opioid/neurokinin 1 receptor.

Scientific Research Applications

  • Software Design for Scientists : This paper discusses the importance of software like the Taverna Workbench and the myExperiment social website in empowering scientists to automate routine activities and share pieces of the scientific method. Such tools are crucial for efficient scientific research (D. D. Roure & C. Goble, 2009).

  • Integration of Scholarly Communication Metadata Using Knowledge Graphs : This study demonstrates how Knowledge Graphs (KGs) can interweave heterogeneous datasets to enhance the completeness and soundness of answers to key scientific questions. It provides a pipeline for creating high-quality KGs in the domain of scholarly communication, illustrating its benefits for scientific research metadata (Afshin Sadeghi et al., 2017).

  • Multimodal Knowledge Graph for Deep Learning Papers and Code : This paper presents a novel approach of using RDF Knowledge graphs to represent multimodal information from scientific papers and their code implementations. This innovation is particularly beneficial for deep learning researchers and can be applied to other scientific domains (Amar Viswanathan et al., 2020).

  • AIBench for Biomedical Research : AIBench is an open-source Java desktop application framework designed for scientific software development, particularly in translational biomedicine. This framework supports rapid development of biomedical applications, demonstrating the role of tailored software tools in scientific research (D. Glez-Peña et al., 2010).

  • KGen Knowledge Graph Generator from Biomedical Literature

    : KGen is a semi-automatic method for generating KGs from biomedical texts, aiding in the extraction and representation of knowledge from scientific literature. This tool shows the potential of KGs in synthesizing and comparing data from various studies, which is critical for advancing research domains (Anderson Rossanez et al., 2020).

  • PubGraph A Large Scale Scientific Temporal Knowledge Graph

    : This paper introduces PubGraph, a large-scale temporal knowledge graph containing a vast amount of scientific research data. It highlights the importance of such resources in studying scientific progress and generating high-quality predictions about new publications (Kian Ahrabian et al., 2023).

Properties

Molecular Formula

C39H48F6N8O5

Molecular Weight

822.8544

IUPAC Name

(R)-2-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-((S)-1-((2-((3,5-bis(trifluoromethyl)benzyl)(methyl)amino)-2-oxoethyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-5-guanidinopentanamide

InChI

InChI=1S/C39H48F6N8O5/c1-22-13-28(54)14-23(2)29(22)19-30(46)34(56)50-31(11-8-12-49-37(47)48)35(57)51-32(17-24-9-6-5-7-10-24)36(58)53(4)21-33(55)52(3)20-25-15-26(38(40,41)42)18-27(16-25)39(43,44)45/h5-7,9-10,13-16,18,30-32,54H,8,11-12,17,19-21,46H2,1-4H3,(H,50,56)(H,51,57)(H4,47,48,49)/t30-,31+,32-/m0/s1

InChI Key

CMQPBJQRYACTFV-QAXCHELISA-N

SMILES

O=C(N[C@@H](CC1=CC=CC=C1)C(N(CC(N(CC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C)=O)C)=O)[C@H](NC([C@@H](N)CC3=C(C)C=C(O)C=C3C)=O)CCCNC(N)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KGCHM07;  KGCHM-07;  KGCHM 07

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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